4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

Description

The exact mass of the compound Z-Asp(OMe)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMBNDDHIBIDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3160-47-2 | |

| Record name | 3160-47-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

Abstract

(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, a strategically protected derivative of L-aspartic acid, is a cornerstone building block in modern peptide synthesis and drug development. This guide provides an in-depth examination of its chemical structure, physicochemical properties, and synthesis. It offers field-proven, step-by-step protocols for its application in solution-phase peptide synthesis, methods for its analytical characterization, and critical safety guidelines. Designed for researchers and drug development professionals, this document synthesizes technical data with practical insights to ensure its effective and safe utilization in the laboratory.

Introduction and Nomenclature

(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid is a chiral amino acid derivative extensively used in synthetic organic chemistry. Its structure is derived from the endogenous amino acid L-aspartic acid, featuring two critical modifications that make it an invaluable tool for peptide chemists:

-

N-terminal Protection: The α-amino group is protected by a benzyloxycarbonyl group, commonly abbreviated as "Cbz" or "Z". This group is robust, preventing unwanted side reactions at the nitrogen terminus during peptide bond formation, yet it can be selectively removed under specific conditions, typically catalytic hydrogenation.[1]

-

Side-Chain Esterification: The β-carboxyl group of the aspartic acid side chain is protected as a methyl ester (-OMe). This prevents the side chain from participating in the coupling reaction and crucially helps to mitigate the risk of aspartimide formation, a notorious side reaction in peptide synthesis involving aspartic acid.[1]

Due to this protection scheme, the α-carboxyl group remains free, allowing for its activation and coupling to the N-terminus of another amino acid or peptide chain. This makes the compound a versatile reagent for introducing an aspartic acid residue into a growing peptide sequence in a controlled manner.[2]

Common Synonyms:

-

N-Cbz-L-aspartic acid β-methyl ester[1]

-

Z-L-Aspartic acid 4-methyl ester[1]

-

Cbz-L-aspartic acid 4-methyl ester[3]

-

Z-Asp(OMe)-OH[3]

Physicochemical and Structural Properties

A thorough understanding of the molecule's properties is fundamental to its successful application, from designing reaction conditions to ensuring proper storage.

Chemical Structure

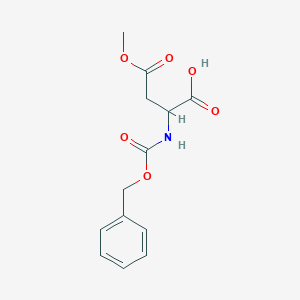

The molecule's stereochemistry and functional groups are depicted below. The "(2S)" designation in the IUPAC name refers to the stereocenter at the α-carbon, corresponding to the natural L-configuration of aspartic acid.

Caption: Chemical structure of Z-Asp(OMe)-OH.

Tabulated Properties

The following table summarizes key quantitative data for easy reference.

| Property | Value | Source(s) |

| CAS Number | 40371-50-4 | [4] |

| Molecular Formula | C₁₃H₁₅NO₆ | [1][2] |

| Molecular Weight | 281.26 g/mol | [2][3] |

| Appearance | White to off-white powder | [1][2] |

| Purity (Typical) | ≥98.0% (TLC) | [1][2] |

| Exact Mass | 281.08993720 Da | [3] |

| Topological Polar Surface Area | 102 Ų | [3][5] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

Synthesis and Purification

The synthesis of Z-Asp(OMe)-OH is a well-established, two-step process starting from L-aspartic acid. The causality behind this sequence is crucial: the side-chain must be esterified before the amino group is protected to achieve the desired regioselectivity.

Synthesis Workflow

Caption: Synthetic workflow for Z-Asp(OMe)-OH.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[6]

Step 1: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride

-

Causality: Thionyl chloride (SOCl₂) reacts with methanol to form methyl chlorosulfite, which is the reactive species that esterifies the more sterically accessible β-carboxyl group of aspartic acid. Performing the reaction at low temperatures (-10°C) controls the exothermicity of the SOCl₂/MeOH reaction.

-

Cool 27 mL of methanol to -10°C in an appropriate flask equipped with a magnetic stirrer.

-

Slowly add 3.86 mL of thionyl chloride (SOCl₂) to the cooled methanol.

-

Add 5g of L-Aspartic acid to the solution.

-

Allow the reaction to slowly warm to room temperature, at which point a clear solution should form.

-

After stirring for 25 minutes at room temperature, add 75 mL of absolute ether to precipitate the product.

-

Cool the mixture and shake to encourage crystallization. The hydrochloride salt should form as colorless needles.

-

Filter the solid product, wash thoroughly with absolute ether, and dry. The crude product is typically of sufficient purity (yield ~92%) to proceed to the next step without further purification.[6]

Step 2: N-Protection to Yield Z-Asp(OMe)-OH

-

Causality: Benzyl chloroformate (Cbz-Cl) is used to protect the amino group. The reaction is performed under basic conditions (using sodium carbonate, Na₂CO₃) to deprotonate the amino group, making it nucleophilic enough to attack the electrophilic carbonyl carbon of Cbz-Cl. A biphasic system of dioxane and water ensures all reagents remain in solution.

-

Dissolve 5.03 g of the L-Aspartic acid β-methyl ester hydrochloride from Step 1 in 76 mL of water and 35 mL of dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Add 3.6 g of sodium carbonate (Na₂CO₃), followed by the slow, dropwise addition of 5.93 g of benzyl chloroformate in 42 mL of dioxane over 2-3 hours, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Extract the solution once with 50 mL of ethyl acetate to remove unreacted Cbz-Cl and other organic impurities.

-

Acidify the remaining aqueous layer to pH 2 using 6 N HCl. This protonates the α-carboxyl group, making the product less water-soluble.

-

Extract the acidified aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to yield the final product, which can be further purified by crystallization or column chromatography.[6]

Application in Solution-Phase Peptide Synthesis (SPPS)

Z-Asp(OMe)-OH is a workhorse reagent in solution-phase synthesis, which, unlike solid-phase synthesis, allows for the purification of intermediates, ensuring high final product purity.[1]

General Peptide Coupling Workflow

Caption: Workflow for dipeptide synthesis using Z-Asp(OMe)-OH.

Protocol: Synthesis of Z-Asp(OMe)-Phe-OMe

This protocol details the coupling of Z-Asp(OMe)-OH with L-Phenylalanine methyl ester.[7]

-

Materials:

-

Z-Asp(OMe)-OH

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Prepare Free Amine: In a flask, dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and generate the free amine. Stir for 20 minutes at room temperature.

-

Activate Carboxyl Group: In a separate flask, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Causality: HOBt is an activating agent that reacts with the carboxyl group to form an active ester. This intermediate is more reactive than the free acid and helps to suppress racemization.

-

-

Cool the solution to 0°C in an ice bath.

-

Add EDC·HCl (1.1 eq) and stir for 30 minutes at 0°C.

-

Causality: EDC is a carbodiimide coupling agent that facilitates the formation of the HOBt active ester. It is water-soluble, making its urea by-product easy to remove during aqueous work-up.

-

-

Coupling Reaction: Add the free amine solution from step 1 to the activated Z-Asp(OMe)-OH solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude dipeptide, Z-Asp(OMe)-Phe-OMe, using silica gel column chromatography.

-

Analytical Characterization

Self-validation of the synthesized product is critical. A combination of spectroscopic methods should be employed to confirm the structure and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. Key expected signals for Z-Asp(OMe)-OH include:

-

Aromatic protons from the Cbz group (multiplet, ~7.3 ppm).

-

Benzylic protons (CH₂) of the Cbz group (singlet, ~5.1 ppm).

-

The α-proton (CH) of the aspartic acid backbone (multiplet, ~4.0 ppm).

-

Methyl protons of the ester (singlet, ~3.7 ppm).

-

β-protons (CH₂) of the backbone (doublet, ~2.6 ppm).[6]

-

-

Thin-Layer Chromatography (TLC): An indispensable technique for monitoring reaction progress and assessing purity. A single spot in multiple solvent systems is a strong indicator of a pure compound.[1][2]

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect strong carbonyl (C=O) stretching bands for the carboxylic acid, ester, and carbamate groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential for safety.

-

Safety Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.[8]

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

References

- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe)-OH.

- BenchChem. (2025). Z-Asp(OMe)-OH: A Versatile Building Block for the Synthesis of Novel Peptides.

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Z-Asp(OMe)-OH in Bioactive Peptide Synthesis.

- Nirmalahrudaya, Ch. Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences.

- PubChem. (2S)-2-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid.

- Angene Chemical. (n.d.).

- Watson International Ltd. (n.d.).

- Fisher Scientific. (n.d.). (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric...

- ChemSrc. (n.d.). CAS 40371-50-4 Acidol-4benzyloxycarbonyl-amino-2hydroxy...

- PubChem. N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester.

- Ambeed. (n.d.). Cbz-HABA-OH | 40371-50-4.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (2S)-2-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid | C13H15NO6 | CID 7014888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, 96%, Thermo Scientific 25g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester | C13H15NO6 | CID 273302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jchps.com [jchps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 40371-50-4 | Cbz-HABA-OH | Carbamates | Ambeed.com [ambeed.com]

A Comprehensive Technical Guide to Cbz-Protected Aspartic Acid Methyl Ester: Nomenclature, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

In the precise and demanding fields of peptide synthesis and pharmaceutical development, the unambiguous identification of chemical reagents is a cornerstone of success. This guide provides an in-depth exploration of a critical building block: Cbz-protected aspartic acid methyl ester. We will navigate its various appellations, detail its synthesis with a focus on the underlying chemical principles, and discuss its applications, thereby offering a comprehensive resource for professionals in the field.

Decoding the Nomenclature: A Multifaceted Identity

The primary challenge often encountered with Cbz-protected aspartic acid methyl ester is its array of synonyms. This variety arises from different conventions in chemical naming and abbreviations. The systematic IUPAC name for this compound is (3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid .[1] However, in laboratory practice and across the literature, a number of shorthand notations are more commonly used.

These alternate names are crucial for effective searching of chemical databases and literature. The most prevalent abbreviations include Cbz-Asp-OMe and Z-Asp-OMe .[1][2][3][4] The 'Z' is a single-letter code for the benzyloxycarbonyl (Cbz) protecting group. The "-OMe" suffix indicates the methyl ester. It is important to distinguish between the alpha- and beta-esters of aspartic acid. The compound discussed here is the β-methyl ester, which may also be explicitly stated as N-Cbz-L-aspartic acid β-methyl ester or Z-L-Aspartic acid 4-methyl ester .[5]

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing.

| Identifier Type | Value |

| IUPAC Name | (3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid[1] |

| Common Abbreviations | Cbz-Asp-OMe, Z-Asp(OMe)-OH, Z-Asp-OMe[1][2][3][4][6][7] |

| Depositor-Supplied Synonyms | N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester, (S)-2-(Benzyloxycarbonylamino)-4-methoxy-4-oxobutyric acid, (S)-2-BENZYLOXYCARBONYLAMINO-SUCCINIC ACID 4-METHYL ESTER[5][6] |

| CAS Number | 3160-47-2[3][6][7] |

| Molecular Formula | C13H15NO6[1][3][5] |

| Molecular Weight | 281.26 g/mol [1][2][5] |

The Synthetic Pathway: A Step-by-Step Elucidation with Mechanistic Insights

The synthesis of Cbz-Asp-OMe is a multi-step process that involves the protection of the amino group followed by the selective esterification of the side-chain carboxylic acid. The following workflow diagram illustrates the key transformations.

Sources

- 1. Z-Asp-OMe | C13H15NO6 | CID 7021783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CBZ-L-ASPARTIC ACID ALPHA-METHYL ESTER | VSNCHEM [vsnchem.com]

- 3. peptide.com [peptide.com]

- 4. alfachemic.com:443 [alfachemic.com:443]

- 5. N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester | C13H15NO6 | CID 273302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. scbt.com [scbt.com]

Methodological & Application

The Strategic Use of Z-Asp(OMe)-OH in Solution-Phase Peptide Synthesis: An Application Guide

Introduction: Navigating the Challenges of Aspartic Acid Incorporation

In the intricate world of peptide synthesis, the incorporation of aspartic acid (Asp) residues presents a unique set of challenges. The presence of a β-carboxyl group on the side chain introduces the risk of significant side reactions, most notably the formation of aspartimide. This intramolecular cyclization can lead to a cascade of undesirable outcomes, including epimerization and the formation of β-peptidyl linkages, which are notoriously difficult to separate from the target α-peptide.[1] The choice of protecting groups for the α-amino and β-carboxyl functions is therefore a critical determinant of the success of any synthesis involving aspartic acid.

This technical guide provides an in-depth exploration of Z-Asp(OMe)-OH (N-α-Benzyloxycarbonyl-L-aspartic acid β-methyl ester), a versatile building block for solution-phase peptide synthesis (SPPS). We will delve into the rationale behind its use, provide detailed protocols for its application, and offer field-proven insights into mitigating common side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of Z-Asp(OMe)-OH for the synthesis of complex and high-purity peptides.

Z-Asp(OMe)-OH offers a strategic combination of protecting groups: the benzyloxycarbonyl (Z) group for the α-amino function and a methyl ester for the β-carboxyl group.[2] The Z-group, introduced in the pioneering work of Bergmann and Zervas, provides robust protection that is stable to a wide range of coupling conditions and can be cleanly removed by catalytic hydrogenation.[3][4] The β-methyl ester, while susceptible to hydrolysis, offers a degree of protection against aspartimide formation and can be selectively removed under basic conditions.

Core Principles and Strategic Advantages

The utility of Z-Asp(OMe)-OH in solution-phase synthesis is rooted in a few core principles:

-

Orthogonal Protection Scheme: The Z-group and the methyl ester offer an orthogonal protection strategy. The Z-group is labile to hydrogenolysis, while the methyl ester is removed by saponification, allowing for selective deprotection at different stages of the synthesis.[3][5]

-

Mitigation of Aspartimide Formation: While not completely eliminating the risk, the methyl ester protection of the β-carboxyl group is a key strategy to reduce the propensity for aspartimide formation compared to an unprotected side chain. The mechanism involves the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, followed by an intramolecular nucleophilic attack on the side-chain carbonyl.[1][6]

-

Intermediate Purification: A significant advantage of solution-phase synthesis is the ability to purify intermediates at each step, ensuring the high purity of the final peptide.[7] This is particularly crucial when dealing with challenging sequences prone to side reactions.

Experimental Protocols and Methodologies

Peptide Coupling with Z-Asp(OMe)-OH

The formation of the peptide bond is the cornerstone of peptide synthesis. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly epimerization.

Recommended Coupling Method: DCC/HOBt

The dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) system is a classic and effective method for peptide coupling in solution-phase synthesis.[8] HOBt acts as an additive to suppress racemization and improve coupling efficiency.

Protocol 1: DCC/HOBt Mediated Coupling

-

Preparation of the Amino Component: Dissolve the C-terminal protected amino acid or peptide (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)). If the amino component is a hydrochloride salt, neutralize it with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.05 eq) and stir for 20-30 minutes at room temperature.

-

Activation of Z-Asp(OMe)-OH: In a separate flask, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Coupling Reaction: To the cooled solution of Z-Asp(OMe)-OH and HOBt, add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Addition of Amino Component: Add the prepared amino component solution to the reaction mixture containing the activated Z-Asp(OMe)-OH.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated ester intermediate and the coupling reagents.

-

Cooling to 0 °C: The initial activation of the carboxylic acid with DCC is performed at 0 °C to minimize side reactions, such as the formation of N-acylurea, and to reduce the risk of epimerization.[8]

-

HOBt Additive: HOBt reacts with the initially formed O-acylisourea intermediate to generate an active ester. This OBt ester is less prone to racemization and reacts efficiently with the amino component.

-

Aqueous Work-up: The series of acidic and basic washes removes unreacted starting materials, excess coupling reagents, and HOBt.

Alternative Coupling Reagent: EDC/HOBt

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is a water-soluble carbodiimide that offers an advantage in work-up, as the urea byproduct is also water-soluble and can be easily removed by aqueous extraction.[7][8] The protocol is similar to the DCC/HOBt method, with EDC·HCl replacing DCC.

Deprotection Strategies

Removal of the N-terminal Z-Group

The selective removal of the Z-group is a key step to allow for chain elongation. Catalytic hydrogenation is the most common and mildest method for this transformation.[3][9]

Protocol 2: Catalytic Hydrogenation of the Z-Group

-

Reaction Setup: Dissolve the Z-protected peptide (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight of the peptide).

-

Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide. The crude product can often be used in the next coupling step without further purification.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient catalyst for the hydrogenolysis of the benzyl C-O bond of the Z-group.[3]

-

Hydrogen Source: Molecular hydrogen is the standard reductant. For laboratories not equipped for handling hydrogen gas, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be a safer alternative.[3]

-

Filtration through Celite: Celite is a filter aid that ensures the complete removal of the fine Pd/C catalyst, which is crucial to prevent catalyst poisoning in subsequent steps.

Saponification of the β-Methyl Ester

For the synthesis of peptides with a free β-carboxyl group on the aspartic acid residue, the methyl ester must be removed. This is typically achieved through saponification using a base.[5][10]

Protocol 3: Saponification of the Asp(OMe) Side Chain

-

Reaction Setup: Dissolve the peptide containing the Asp(OMe) residue in a mixture of methanol and water.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a 1 M aqueous solution of NaOH (1.1 eq) dropwise while stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC or HPLC until the starting material is consumed.

-

Work-up and Purification:

-

Carefully neutralize the reaction mixture to pH 7 with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

The resulting aqueous solution can be lyophilized to obtain the crude peptide.

-

Further purification can be achieved by recrystallization or preparative HPLC.

-

Causality Behind Experimental Choices:

-

Mixed Solvent System: The methanol/water mixture ensures the solubility of both the peptide and the inorganic base.

-

Controlled Base Addition at 0 °C: Dropwise addition of the base at a low temperature helps to control the exothermicity of the reaction and minimizes potential side reactions, such as epimerization.

-

Neutralization: Careful neutralization is critical to prevent the degradation of the peptide under excessively acidic or basic conditions during work-up.

Troubleshooting and Mitigation of Side Reactions

Aspartimide Formation: The Primary Challenge

As previously mentioned, aspartimide formation is the most significant side reaction when working with aspartic acid derivatives.[1][6] The five-membered succinimide ring intermediate is susceptible to nucleophilic attack, leading to a mixture of α- and β-peptides, as well as racemization.[11]

Factors Influencing Aspartimide Formation:

-

Peptide Sequence: Asp-Gly, Asp-Asn, and Asp-Ser sequences are particularly prone to this side reaction due to the steric accessibility of the backbone amide nitrogen.[6][12]

-

Base Strength and Exposure Time: Prolonged exposure to strong bases during coupling or deprotection steps significantly increases the rate of aspartimide formation.

-

Temperature: Higher reaction temperatures accelerate the rate of cyclization.

-

Solvent: The choice of solvent can influence the rate of aspartimide formation.

Mitigation Strategies:

-

Use of Sterically Hindered Protecting Groups: While this guide focuses on Z-Asp(OMe)-OH, for particularly challenging sequences, especially in solid-phase synthesis, the use of bulkier side-chain protecting groups like tert-butyl (OtBu) or even more sterically demanding groups like 3-methylpent-3-yl (OMpe) or 5-butyl-5-nonyl (OBno) can significantly reduce aspartimide formation.[13][14]

-

Optimized Reaction Conditions:

-

Minimize the exposure time to basic conditions.

-

Conduct reactions at the lowest practical temperature.

-

Use weaker bases when possible.

-

-

Backbone Protection: An advanced strategy involves the temporary protection of the backbone amide nitrogen of the residue following the aspartic acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb). This physically blocks the intramolecular cyclization.

Epimerization

Epimerization, the change in the stereochemistry at the α-carbon, is another potential side reaction, particularly during the activation step of the coupling reaction.[15]

Mitigation Strategies:

-

Use of Additives: The addition of HOBt or its derivatives during carbodiimide-mediated coupling is highly effective in suppressing epimerization.[8]

-

Low Temperatures: Performing the activation and coupling at low temperatures (0 °C) reduces the rate of epimerization.

-

Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU, while more common in solid-phase synthesis, can also be used in solution-phase and are known for their low racemization potential.[8]

Data Presentation and Visualization

Table 1: Comparison of Common Coupling Reagents for Solution-Phase Synthesis

| Coupling Reagent | Additive | Key Advantages | Key Disadvantages |

| DCC | HOBt | Cost-effective, efficient. | Insoluble urea byproduct can complicate purification. |

| EDC·HCl | HOBt | Water-soluble urea byproduct simplifies work-up. | More expensive than DCC. |

| HBTU/HATU | None (built-in) | Fast reaction times, low epimerization.[8] | Higher cost, potential for side reactions if used in excess. |

| COMU | None (built-in) | High efficiency, good solubility, safer byproducts.[16] | Higher cost. |

Diagrams

Caption: Workflow for DCC/HOBt mediated coupling of Z-Asp(OMe)-OH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. study.com [study.com]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Saponification | ChemTalk [chemistrytalk.org]

- 11. researchgate.net [researchgate.net]

- 12. biotage.com [biotage.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Activation of Cbz-Asp(OMe)-OH with HBTU and HATU for Peptide Synthesis

Introduction: Navigating the Nuances of Aspartic Acid Coupling

In the landscape of peptide synthesis, the formation of the amide bond is the cornerstone of constructing these intricate biomolecules. The choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral amino acid building blocks. Among the arsenal of available reagents, aminium-based salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have gained widespread adoption for their efficiency and mild activation conditions.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the activation and coupling of the N-terminally protected aspartic acid derivative, Cbz-Asp(OMe)-OH. We will delve into the mechanistic intricacies of HBTU and HATU activation, present optimized protocols, and critically, address the notorious challenge of aspartimide formation—a side reaction particularly prevalent with aspartic acid residues that can compromise the purity and integrity of the final peptide.[3][4][5]

The Chemistry of Activation: HBTU vs. HATU

The efficacy of both HBTU and HATU lies in their ability to convert the relatively unreactive carboxylic acid of Cbz-Asp(OMe)-OH into a highly reactive acyl-intermediate, primed for nucleophilic attack by the free amine of the coupling partner. While structurally similar, a subtle yet significant difference in their composition dictates their reactivity and, consequently, their suitability for different coupling scenarios.[6][7]

Mechanism of Action:

The activation process, facilitated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), proceeds through the formation of an active ester.[8][9]

-

HBTU activates the carboxylic acid to form an O-(Benzotriazol-1-yl) (OBt) ester.[10][11]

-

HATU , containing a 7-azabenzotriazole (HOAt) moiety, forms a more reactive O-(7-Azabenzotriazol-1-yl) (OAt) ester.[6][12]

The increased reactivity of the OAt ester stems from the electron-withdrawing effect of the nitrogen atom at the 7-position of the azabenzotriazole ring. This makes the OAt moiety a better leaving group compared to OBt, thus accelerating the subsequent aminolysis step.[6][13] Consequently, HATU often affords faster reaction times and higher coupling efficiencies, particularly for sterically hindered amino acids or challenging sequences.[6][14][15][16]

Diagram of HBTU and HATU Activation Pathways:

Caption: Activation of Cbz-Asp(OMe)-OH with HBTU and HATU.

The Aspartimide Challenge: A Critical Side Reaction

The primary challenge in coupling aspartic acid derivatives is the base-catalyzed formation of a cyclic succinimide intermediate, known as aspartimide.[3][5] This side reaction is particularly problematic as the aspartimide ring can be opened by nucleophiles, including the amine coupling partner or residual piperidine from Fmoc deprotection in solid-phase synthesis, leading to a mixture of the desired α-peptide and the undesired β-peptide. Furthermore, the chiral center of the aspartic acid residue is prone to racemization during this process.[3][17]

The propensity for aspartimide formation is influenced by several factors:

-

The nature of the adjacent amino acid: Sequences with a glycine or serine C-terminal to the aspartic acid are particularly susceptible.[3]

-

The strength and concentration of the base: Stronger bases and higher concentrations increase the rate of aspartimide formation.[5]

-

Reaction temperature and time: Elevated temperatures and prolonged reaction times can promote this side reaction.

Given that Cbz-Asp(OMe)-OH activation requires a base, careful optimization of reaction conditions is crucial to favor the desired intermolecular coupling over the intramolecular cyclization.

Diagram illustrating Aspartimide Formation:

Caption: Competing pathways: desired coupling vs. aspartimide formation.

Comparative Data and Recommended Conditions

| Parameter | HBTU | HATU | Rationale and Field-Proven Insights |

| Equivalents of Cbz-Asp(OMe)-OH | 1.0 | 1.0 | The carboxylic acid is the limiting reagent. |

| Equivalents of Coupling Reagent | 1.0 - 1.2 | 1.0 - 1.2 | A slight excess ensures complete activation. Using a large excess of aminium reagents can lead to capping of the free amine.[14][18] |

| Equivalents of Base (DIPEA) | 2.0 | 2.0 | Two equivalents are required: one to neutralize the hexafluorophosphate salt of the coupling reagent and one to deprotonate the carboxylic acid. |

| Solvent | DMF, DCM | DMF, DCM | N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are standard solvents for peptide coupling due to their ability to dissolve the reagents and intermediates. |

| Pre-activation Time | 3-5 minutes | 1-3 minutes | HATU's higher reactivity allows for a shorter pre-activation time. Pre-activation involves mixing the carboxylic acid, coupling reagent, and base before adding the amine component. This ensures the formation of the active ester prior to the introduction of the nucleophile. |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C can help to mitigate aspartimide formation. The reaction can then be allowed to warm to room temperature. |

| Reaction Time | 1-4 hours | 0.5-2 hours | HATU-mediated couplings are generally faster.[6] Reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS) to avoid prolonged exposure to basic conditions. |

| Risk of Epimerization | Higher | Lower | The faster reaction kinetics with HATU generally lead to a lower risk of racemization.[6][7] |

Experimental Protocols

Protocol 1: Activation and Coupling of Cbz-Asp(OMe)-OH using HBTU

This protocol is designed for a standard solution-phase peptide coupling.

Materials:

-

Cbz-Asp(OMe)-OH (1.0 eq)

-

Amine component (e.g., an amino acid ester hydrochloride, 1.1 eq)

-

HBTU (1.1 eq)

-

DIPEA (2.2 eq if the amine is a hydrochloride salt, 2.0 eq for a free amine)

-

Anhydrous DMF or DCM

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cbz-Asp(OMe)-OH (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.0 eq) dropwise while stirring. Allow the solution to stir for 3-5 minutes for pre-activation. A color change may be observed.

-

In a separate flask, prepare a solution of the amine component. If it is a hydrochloride salt, dissolve it in DMF or DCM and add 1.1 equivalents of DIPEA to generate the free amine.

-

Add the free amine solution to the pre-activated Cbz-Asp(OMe)-OH solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, proceed with the appropriate aqueous workup to quench the reaction and remove byproducts.

Protocol 2: Activation and Coupling of Cbz-Asp(OMe)-OH using HATU

This protocol leverages the higher reactivity of HATU for a potentially faster and more efficient coupling.

Materials:

-

Cbz-Asp(OMe)-OH (1.0 eq)

-

Amine component (e.g., an amino acid ester hydrochloride, 1.1 eq)

-

HATU (1.1 eq)

-

DIPEA (2.2 eq if the amine is a hydrochloride salt, 2.0 eq for a free amine)

-

Anhydrous DMF or DCM

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve Cbz-Asp(OMe)-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

-

Cool the mixture to 0 °C.

-

Add DIPEA (2.0 eq) dropwise and stir for 1-3 minutes for pre-activation.

-

Prepare the free amine component as described in Protocol 1.

-

Add the free amine solution to the activated carboxylic acid solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

-

Monitor the reaction to completion using TLC or LC-MS.

-

Perform an aqueous workup to isolate the desired peptide.

Workflow for Monitoring and Validation

A self-validating protocol relies on in-process controls to ensure the reaction is proceeding as expected.

Caption: Experimental workflow for Cbz-Asp(OMe)-OH coupling.

Conclusion and Best Practices

For the coupling of Cbz-Asp(OMe)-OH, both HBTU and HATU are highly effective reagents. However, due to its enhanced reactivity, HATU is generally the preferred choice as it can lead to faster reaction times and potentially higher yields with a reduced risk of racemization.[6][7]

The critical consideration for this specific amino acid derivative is the mitigation of aspartimide formation . To this end, the following best practices are recommended:

-

Use the minimum necessary amount of base.

-

Perform the reaction at reduced temperatures (starting at 0 °C).

-

Keep reaction times as short as possible by closely monitoring the reaction's progress.

-

Consider pre-activation of the carboxylic acid to ensure the active ester is formed before the amine is introduced.

By understanding the underlying mechanisms and potential side reactions, and by implementing the detailed protocols and best practices outlined in this application note, researchers can confidently and successfully incorporate Cbz-Asp(OMe)-OH into their peptide synthesis workflows.

References

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

-

Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. National Center for Biotechnology Information. [Link]

-

ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]

-

The Role of HOBt and HBTU in Peptide Coupling Reactions. Acme Synthetic Chemicals. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

-

Supporting Information Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Universität Augsburg. [Link]

-

Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

-

HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

-

Coupling Reagents. ResearchGate. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Introduction to Peptide Synthesis. National Center for Biotechnology Information. [Link]

-

HBTU. Wikipedia. [Link]

- Coupling method for peptide synthesis at elevated temperatures.

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. [Link]

-

Peptide Hand Synthesis Part 5: Coupling Amino Acids. YouTube. [Link]

-

Improved Therapeutic Monitoring of Drug Interactions in Epileptic Children Using Carbamazepine Polytherapy. Sci-Hub. [Link]

-

HATU/PyBOP coupling procedure question. Reddit. [Link]

-

HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Royal Society of Chemistry. [Link]

-

Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. media.iris-biotech.de [media.iris-biotech.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 10. HBTU - Wikipedia [en.wikipedia.org]

- 11. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Synthesis of Dipeptides Using Cbz-Asp(OMe)-OH

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of dipeptides utilizing N-α-benzyloxycarbonyl-L-aspartic acid β-methyl ester (Cbz-Asp(OMe)-OH) as a key building block. The strategic use of this reagent is primarily aimed at mitigating the pervasive challenge of aspartimide formation, a critical side reaction in peptide synthesis involving aspartic acid.[1][2][3][4] This document outlines the theoretical basis for this strategy, presents robust, step-by-step solution-phase protocols for peptide coupling, and details methods for subsequent deprotection and purification. Designed for researchers, chemists, and professionals in drug development, these notes offer field-proven insights to enhance the efficiency, purity, and overall success of synthesizing aspartic acid-containing peptides.

Introduction: The Aspartimide Challenge and a Strategic Solution

The synthesis of peptides containing aspartic acid (Asp) is frequently complicated by the formation of a succinimide derivative known as aspartimide.[3][4] This intramolecular cyclization is typically promoted by the basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS) or by activation during coupling.[1][3] Aspartimide formation is a significant issue as it leads to a mixture of products, including the desired α-peptide, the isomeric β-peptide, and racemized products, which are often difficult to separate from the target peptide.[4]

The selection of an appropriate side-chain protecting group for Asp is the most critical factor in preventing this side reaction.[2] While tert-butyl (tBu) esters are common, their steric hindrance can be insufficient, especially in sequences prone to cyclization like Asp-Gly or Asp-Ser.[1][2] Cbz-Asp(OMe)-OH offers a robust alternative for solution-phase synthesis. The β-methyl ester provides stable protection for the side-chain carboxyl group, effectively preventing intramolecular cyclization during the activation and coupling of the α-carboxyl group.[5] The N-terminal benzyloxycarbonyl (Cbz) group is a well-established protecting group, stable to a wide range of coupling conditions and readily removable via catalytic hydrogenation.[5][6][7]

This guide focuses on a classic and reliable solution-phase approach, which, despite the prevalence of SPPS, remains highly valuable for the synthesis of short peptides and for industrial-scale production where purity and process control are paramount.[8]

Foundational Principles and Strategic Choices

2.1 The Chemistry of Peptide Bond Formation

Peptide synthesis is fundamentally an amidation reaction, forming a peptide bond between the carboxyl group of one amino acid and the amino group of another.[7][8] This process requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[9][10] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used coupling reagents that achieve this by forming a highly reactive O-acylisourea intermediate.[8][9]

However, this intermediate is prone to racemization. To suppress this, additives like 1-hydroxybenzotriazole (HOBt) are almost universally employed. HOBt intercepts the O-acylisourea to form a less reactive but more stable HOBt-active ester, which then reacts cleanly with the amine component, minimizing the risk of epimerization.[8][11]

2.2 Orthogonal Protecting Group Strategy

Successful peptide synthesis hinges on an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting others. In the context of using Cbz-Asp(OMe)-OH to synthesize a dipeptide, such as Cbz-Asp(OMe)-Phe-OMe, the strategy is as follows:

-

N-terminal α-amino group: Protected with Cbz (Carbobenzyloxy).

-

Asp side-chain β-carboxyl group: Protected as a Methyl Ester (OMe).

-

C-terminal α-carboxyl group (of the second amino acid): Protected as a Methyl Ester (OMe).

This scheme allows for selective deprotection. The Cbz group can be removed by hydrogenolysis, while the methyl esters can be removed by saponification (base-catalyzed hydrolysis).[12][13]

Experimental Protocols & Methodologies

This section provides a detailed, validated protocol for the synthesis of a model dipeptide, Cbz-Asp(OMe)-Phe-OMe, using a DCC/HOBt coupling approach.

3.1 Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Cbz-Asp(OMe)-OH | ≥98.0% | Aapptec, BenchChem, etc.[5][14] | Store desiccated at 2-8°C. |

| L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) | ≥98.0% | Major Chemical Suppliers | |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99.0% | Major Chemical Suppliers | Moisture sensitive. Handle in a fume hood. |

| 1-Hydroxybenzotriazole (HOBt) hydrate | Synthesis Grade | Major Chemical Suppliers | Potentially explosive when anhydrous. |

| N-Methylmorpholine (NMM) | ≥99.0% | Major Chemical Suppliers | Used as a non-nucleophilic base. |

| Dichloromethane (DCM) | Anhydrous | Major Chemical Suppliers | Use dry solvents for best results. |

| Ethyl Acetate (EtOAc) | Reagent Grade | Major Chemical Suppliers | For extraction and chromatography. |

| Hexanes | Reagent Grade | Major Chemical Suppliers | For chromatography. |

| Celite® | --- | Major Chemical Suppliers | For filtration of DCU. |

3.2 Workflow for Dipeptide Synthesis

The overall workflow involves neutralization of the amino acid ester salt, coupling with the Cbz-protected aspartic acid derivative, workup to remove byproducts, and purification of the final dipeptide.

Sources

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aszpartimid-képződés megoldása Fmoc SPPS-ben Fmoc-Asp(OBno)-OH-val [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 9. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 10. people.uniurb.it [people.uniurb.it]

- 11. bachem.com [bachem.com]

- 12. coconote.app [coconote.app]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection via Hydrogenation

Welcome to the Technical Support Center for Carboxybenzyl (Cbz) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during the hydrogenolytic cleavage of the Cbz protecting group. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible deprotection strategy.

Introduction to Cbz Deprotection by Hydrogenolysis

The Carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide chemistry, prized for its general stability.[1] The most common and often preferred method for its removal is catalytic hydrogenation. This method is favored for its mild, neutral conditions and clean byproducts—toluene and carbon dioxide—which are readily removed from the reaction mixture.[2][3] The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere.

The overall transformation is shown below: R-NH-Cbz + H₂ --(Pd/C)--> R-NH₂ + Toluene + CO₂

Despite its widespread use, Cbz deprotection via hydrogenation can be fraught with challenges, leading to incomplete reactions, low yields, or unexpected side products. This guide provides a systematic approach to troubleshooting these issues in a comprehensive question-and-answer format.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Question 1: My Cbz deprotection is sluggish or has stalled completely. What are the primary causes and how can I resolve this?

This is the most common issue encountered. A stalled hydrogenation reaction can usually be attributed to one of four main areas: the catalyst, the hydrogen source, the substrate and impurities, or the reaction conditions.

-

Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning, which is the irreversible deactivation of the catalyst's active sites.[4]

-

Cause: The most notorious culprits are sulfur-containing functional groups (e.g., thiols, thioethers, thioamides) and residual sulfur-containing reagents from previous steps.[2][5][6][7] Even trace amounts can completely halt the reaction. Other common poisons include nitrogen-containing heterocycles (if not the intended substrate), phosphines, and heavy metal ions.[8]

-

Troubleshooting & Resolution:

-

Purity Check: Ensure the starting material is of high purity and free from sulfur-containing impurities. If in doubt, re-purify your starting material.

-

Qualitative Sulfur Test (Lassaigne's Test): Before committing a large amount of material, you can perform a qualitative test for sulfur.

-

Increase Catalyst Loading: In cases of suspected low-level poisoning, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can sometimes overcome the issue by providing a stoichiometric amount of catalyst to bind the poison, with excess catalyst available for the reaction.[8]

-

Fresh Catalyst Addition: If the reaction stalls, filtering the mixture (under an inert atmosphere) and adding a fresh batch of catalyst to the filtrate can restart the reaction.[9]

-

Alternative Methods: For substrates inherently containing sulfur (e.g., methionine, cysteine), catalytic hydrogenation is often not a viable option. See Question 3 for alternative deprotection strategies.

-

-

-

Poor Catalyst Quality or Activity: The activity of Pd/C can vary significantly between batches and suppliers and can decrease over time with improper storage.[2][5]

-

Troubleshooting & Resolution:

-

Use a Fresh Batch: Always try a fresh batch of catalyst from a reputable supplier if you suspect your current stock is old or has been improperly handled.

-

Switch to a More Active Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more active than Pd/C and can be effective for more challenging substrates or when dealing with potential catalyst inhibition.[8][9]

-

Proper Handling: Pd/C can be pyrophoric, especially when dry.[10] Always handle it in an inert atmosphere when possible and do not allow the filtered catalyst to dry in the air.

-

-

-

Insufficient Hydrogen Pressure: For many substrates, atmospheric pressure (using a hydrogen-filled balloon) is sufficient. However, for more sterically hindered or challenging substrates, higher pressure may be required.[2][8][10]

-

Troubleshooting & Resolution:

-

Increase Pressure: Utilize a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure to 40-50 psi or higher.[2][11]

-

Ensure a Good Seal: Check your setup for leaks, especially when using a balloon. The balloon should not deflate over time (unless the reaction is consuming hydrogen rapidly).

-

-

-

Poor Substrate Solubility: For the heterogeneous reaction to occur, the substrate must have adequate solubility in the chosen solvent to access the catalyst's active sites.[8]

-

Troubleshooting & Resolution:

-

Solvent Screening: Common solvents include methanol, ethanol, ethyl acetate, and THF.[8] If solubility is an issue, consider solvent mixtures. For example, adding THF or EtOAc to MeOH/EtOH can improve the solubility of less polar substrates. The role of the solvent can also be to stabilize the adsorbed hydrogen on the palladium surface, influencing reaction rates.[12]

-

Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can improve both solubility and reaction rate. However, be cautious as excessive heat can sometimes promote side reactions.[4][8]

-

-

-

Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, leading to product inhibition and slowing the reaction.[8][10]

-

Inadequate Mixing: Efficient agitation is crucial in a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) to ensure effective mass transfer.[2][8]

-

Troubleshooting & Resolution: Ensure vigorous stirring to maintain the catalyst in suspension and maximize the gas-liquid interface.

-

Experimental Protocol 1: Qualitative Detection of Sulfur in Starting Material (Lassaigne's Test)

This test can be performed to check for the presence of sulfur in your Cbz-protected compound before attempting hydrogenation.

Materials:

-

Small, dry fusion tube

-

Sodium metal

-

Your organic compound

-

Distilled water

-

Sodium nitroprusside solution

-

Lead acetate solution

-

Acetic acid

-

Bunsen burner, test tubes, filter paper

Procedure:

-

Sodium Fusion: In a fume hood, add a small piece of dry sodium metal to a fusion tube. Gently heat the tube until the sodium melts. Add a small amount of your organic compound directly onto the molten sodium. Heat the tube strongly until it is red hot for about 2-3 minutes.

-

Extraction: Plunge the hot fusion tube into a beaker containing about 15-20 mL of distilled water. The tube will shatter. Boil the contents of the beaker for a few minutes, then cool and filter. The clear filtrate is the sodium fusion extract.

-

Test for Sulfur:

-

Sodium Nitroprusside Test: To a small portion of the filtrate, add a few drops of sodium nitroprusside solution. The appearance of a deep violet color indicates the presence of sulfur.[6][13][14]

-

Lead Acetate Test: To another portion of the filtrate, add a few drops of acetic acid to acidify the solution, then add a few drops of lead acetate solution. The formation of a black precipitate (lead sulfide) confirms the presence of sulfur.[6]

-

Question 2: I am observing side products from the reduction of other functional groups. How can I improve selectivity?

A common challenge with catalytic hydrogenation is the non-selective reduction of other sensitive functional groups.

-

Competing Reductions: Functional groups such as alkenes, alkynes, nitro groups, benzyl ethers (O-Bn), and some aryl halides can be reduced under standard hydrogenation conditions.[2][3]

-

Improving Selectivity:

-

Catalyst Choice: While Pd/C is broadly effective, other catalysts can offer different selectivity profiles. However, for Cbz deprotection, modifying the hydrogen source is often more effective.

-

Transfer Hydrogenolysis: This is often a milder and more selective method.[3][10] Instead of H₂ gas, a hydrogen donor molecule is used.

-

Common Donors: Ammonium formate, formic acid, and cyclohexene are common hydrogen donors.[8][15]

-

Advantages: This method often avoids the need for pressurized hydrogen gas, making it operationally simpler and safer.[15] It can sometimes offer better selectivity, leaving other reducible groups intact.[2][3]

-

-

Experimental Protocol 2: Cbz Deprotection via Transfer Hydrogenolysis with Ammonium Formate

Materials:

-

Cbz-protected amine

-

10% Pd/C

-

Ammonium formate

-

Methanol or Ethanol

-

Celite® for filtration

Procedure:

-

Setup: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate). Then, add ammonium formate (3-5 equivalents).[10]

-

Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40 °C) can be applied if the reaction is slow.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final purification.[10]

Question 3: My substrate is sensitive to hydrogenation or contains sulfur. What are the best alternative deprotection methods?

When catalytic hydrogenation is not a viable option, several other robust methods can be employed.

-

Mechanism: Strong acids can cleave the Cbz group. The reaction is thought to proceed via protonation of the carbamate oxygen, followed by either an Sₙ2 attack by a nucleophile (like bromide) at the benzylic carbon or an Sₙ1-type cleavage to form a stable benzyl cation. The resulting carbamic acid readily decarboxylates.[16][17]

-

Common Reagents:

-

HBr in Acetic Acid: This is a classic and effective method, but the conditions are harsh and may not be suitable for substrates with other acid-sensitive groups.[5]

-

Lewis Acids: A milder and often more selective approach involves using a Lewis acid in a suitable solvent. A notable example is Aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can be performed at room temperature and tolerates many other functional groups.[8][18]

-

-

Advantages: Metal-free, scalable, and compatible with many functional groups that are sensitive to reduction.[19]

-

Mechanism: Certain nucleophiles can attack the benzylic carbon of the Cbz group in an Sₙ2 fashion, leading to its cleavage.

-

Common Reagents: A combination of 2-mercaptoethanol and a base like potassium acetate in a solvent such as N,N-Dimethylacetamide (DMAC) is effective.[2][18]

-

Advantages: This method is highly selective and particularly useful for sensitive substrates that cannot tolerate either hydrogenation or acidic conditions.[2][3]

Data Presentation: Comparison of Cbz Deprotection Methods

| Method | Reagents/Catalyst | Typical Conditions | Key Advantages | Potential Disadvantages |

| Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH or EtOH, RT, 1 atm H₂ | Mild, neutral pH, clean byproducts (toluene, CO₂).[3] | Sensitive to catalyst poisoning (especially by sulfur); can reduce other functional groups; safety concerns with H₂ gas.[3] |

| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | MeOH or EtOH, RT | Safer than H₂ gas; often more selective; operationally simple.[3] | Can still reduce some sensitive groups; removal of formate salts required. |

| Acid-Mediated Cleavage | HBr in Acetic Acid | Acetic Acid, RT | Effective for hydrogenation-sensitive substrates. | Harsh conditions; can cleave other acid-labile groups (e.g., Boc). |

| Lewis Acid-Mediated Cleavage | AlCl₃ in HFIP | HFIP, RT | Mild, highly selective, tolerates many reducible groups.[8][18] | HFIP is a specialty solvent. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | DMAC, 75 °C | Highly selective for sensitive substrates; avoids heavy metals.[2][3] | Thiol reagent has an unpleasant odor; requires heating. |

Visualizations

Troubleshooting Workflow for Incomplete Hydrogenation

This decision tree outlines a systematic approach to diagnosing and solving issues with Cbz deprotection via hydrogenation.

Caption: A decision tree for troubleshooting incomplete Cbz deprotection.

Mechanism of Catalyst Poisoning by Sulfur

This diagram illustrates how a sulfur compound can deactivate a palladium catalyst surface.

Caption: Deactivation of a palladium catalyst surface by a sulfur compound.

Safety Considerations

-

Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[20] Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). When filtering, never allow the filter cake to become dry. Quench the used catalyst on the filter paper with water before disposal.[2][14]

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources. Check for leaks in your apparatus before starting the reaction.

References

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Failures.

- Benchchem. (n.d.). Technical Support Center: Optimization of Cbz Deprotection.

- Benchchem. (n.d.). Technical Support Center: Cbz Removal in PROTAC Synthesis.

- Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.

- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cbz Deprotection.

- BYJU'S. (n.d.). Lassaigne's Test – Test for Nitrogen, Sulphur, Halogens.

- AdiChemistry. (n.d.). LASSAIGNE'S TEST-NITROGEN-SULFUR-HALOGENS-ORGANIC COMPOUNDS.

- Sarpong Group. (2010, March 5). Standard Operating Procedures.

- University of California. (n.d.). LCSS: PALLADIUM ON CARBON.

- Honrel. (2025, February 27). Precautions for Using Palladium Carbon Catalyst.

- Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.

- Amrita Olabs. (2015, April 9). Detection of Sulphur in an Organic Compound.

- ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.

- Wikipedia. (n.d.). Catalyst poisoning.

- UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Z-Protecting Group Removal.

- Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from Technical Disclosure Commons website.

- PNNL. (2022, January 4). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium.

- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.

- Gowda, D. C., et al. (n.d.). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis.

- G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons.

- ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.

- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

- Benchchem. (n.d.). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.

- ResearchGate. (n.d.). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides.

- MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).

- ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.

- Benchchem. (n.d.). Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols.

- ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.

- Benchchem. (n.d.). troubleshooting guide for incomplete Cbz-protection of pyridine.

- PubMed Central. (n.d.). Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy.

- ECHEMI. (n.d.). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.

- Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C).

Sources

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 5. Preparation of Sulfur of High Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. dcl-inc.com [dcl-inc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. decision trees: scikit-learn + pandas · GitHub [gist.github.com]

- 11. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]

- 12. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. adichemistry.com [adichemistry.com]

- 15. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. youtube.com [youtube.com]

- 19. scispace.com [scispace.com]

- 20. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification Strategies for Peptides Containing Z-Asp(OMe)-OH Residues

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of peptides containing N-α-Benzyloxycarbonyl-L-aspartic acid β-methyl ester (Z-Asp(OMe)-OH) residues. The unique chemical properties of this building block, particularly the acid-labile Z-group and the base-labile methyl ester, necessitate careful consideration during purification to ensure high purity and yield.

I. Troubleshooting Guide

This section addresses common problems encountered during the purification of peptides containing Z-Asp(OMe)-OH, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Co-elution of the Target Peptide with Closely Related Impurities

Symptoms:

-

Broad or shouldered peaks in the HPLC chromatogram.

-

Mass spectrometry data indicates the presence of deletion sequences or byproducts with similar mass to the target peptide.

Potential Causes & Solutions:

-

Aspartimide Formation: A primary challenge in the synthesis of aspartic acid-containing peptides is the formation of a cyclic imide side product, known as aspartimide.[1][2] This can occur under both acidic and basic conditions.[1] Aspartimide formation can lead to a mixture of α- and β-peptides, which are often difficult to separate from the desired product.[1][2]

-

Preventative Measures during Synthesis: Careful control of pH and temperature is crucial during solution-phase synthesis.[1] In solid-phase peptide synthesis (SPPS), using specialized building blocks like Fmoc-Asp(OBno)-OH can significantly reduce aspartimide formation.[2]

-

Purification Strategy: Optimizing the HPLC gradient is key. A shallower gradient around the elution time of the target peptide can improve the resolution of these closely eluting species. Experimenting with different mobile phase modifiers or ion-pairing agents may also enhance separation.

-

-

Incomplete Deprotection or Coupling: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) or incomplete coupling of the subsequent amino acid leads to deletion sequences.

-

Capping Strategy: During SPPS, a capping step after each coupling reaction, often using acetic anhydride, deactivates unreacted free amines, preventing the formation of deletion sequences.[3]

-

Analytical Verification: Thoroughly analyze the crude product by HPLC and mass spectrometry before preparative purification to identify the nature and extent of impurities. This information will guide the development of an effective purification strategy.

-

Issue 2: Poor Peak Shape and Low Recovery During RP-HPLC

Symptoms:

-

Significant peak tailing or fronting in the chromatogram.

-

Low overall yield of the purified peptide.

Potential Causes & Solutions:

-

Peptide Aggregation: Hydrophobic peptides, or those with certain sequences, are prone to aggregation, which can lead to poor chromatographic performance.[4]

-

Solvent Optimization: Dissolving the crude peptide in a stronger, non-aqueous solvent like DMF or DMSO before diluting with the initial mobile phase can disrupt aggregates.[5]

-

Temperature Control: Increasing the column temperature can enhance the solubility of hydrophobic peptides and improve peak shape.[5]

-

-

Sample Overload: Injecting too much sample onto the column can lead to peak distortion and reduced resolution.[6]

-

Loading Study: Perform a loading study with a small amount of crude material to determine the optimal sample load for your column.

-

Dry Loading: For samples with poor solubility in the mobile phase, a dry loading technique can improve peak shape and prevent precipitation on the column.[6]

-

-

Secondary Interactions with the Stationary Phase: Impurities in the silica backbone of the HPLC column can cause peak tailing.[7]

-

High-Purity Columns: Utilize high-purity silica-based columns specifically designed for peptide separations.[7]

-

Mobile Phase Additives: The use of 0.1% Trifluoroacetic Acid (TFA) in the mobile phase is standard for peptide purification as it acts as an ion-pairing agent, minimizing secondary interactions and improving peak shape.[8]

-

Issue 3: On-Column Degradation of the Peptide

Symptoms:

-

Appearance of new impurity peaks during purification.

-

Loss of the target peptide peak over multiple injections.

Potential Causes & Solutions:

-

Hydrolysis of the Methyl Ester: The β-methyl ester of the Asp(OMe) residue is susceptible to hydrolysis, especially under basic conditions.

-

pH Control: Maintain an acidic pH (typically pH 2-4 with TFA) in the mobile phase throughout the purification process to prevent saponification of the methyl ester.[9]

-

Temperature: Avoid excessively high temperatures during purification, as this can accelerate hydrolysis.

-

-

Cleavage of the Z-Group: The benzyloxycarbonyl (Z) group is labile to strong acids and catalytic hydrogenation.[10] While generally stable to the TFA concentrations used in RP-HPLC, prolonged exposure or higher concentrations could lead to partial cleavage.

-

TFA Concentration: Use the standard 0.1% TFA concentration. Higher concentrations are generally not necessary and may risk deprotection.

-